Propionamide, N-ethyl-N-1-naphthyl-

MAGL Inhibition Enzyme Kinetics Naphthyl Amide SAR

Propionamide, N-ethyl-N-1-naphthyl- (CAS 14278-87-6) is a tertiary amide organic compound (C15H17NO, MW: 227.30 g/mol). It is the core structural scaffold for a class of reversible monoacylglycerol lipase (MAGL) inhibitors, with its central role established as a key intermediate in medicinal chemistry programs.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 14278-87-6
Cat. No. B12664032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionamide, N-ethyl-N-1-naphthyl-
CAS14278-87-6
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCC(=O)N(CC)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C15H17NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3
InChIKeyRRIJDVKSYKHFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionamide, N-ethyl-N-1-naphthyl- (CAS 14278-87-6): A Foundational Naphthyl Amide Scaffold for Reversible MAGL Inhibition


Propionamide, N-ethyl-N-1-naphthyl- (CAS 14278-87-6) is a tertiary amide organic compound (C15H17NO, MW: 227.30 g/mol) . It is the core structural scaffold for a class of reversible monoacylglycerol lipase (MAGL) inhibitors, with its central role established as a key intermediate in medicinal chemistry programs [1]. Its naphthyl amide framework is a primary building block for generating structural analogs, and its parent compound has shown competitive inhibition of human recombinant MAGL with a Ki of 650 nM [2].

Why Substituting Propionamide, N-ethyl-N-1-naphthyl- with a Generic Analog Compromises MAGL Inhibitor Development


Within the naphthyl amide class, the specific combination of the N-ethyl and N-1-naphthyl substituents on the propionamide core is not arbitrary; it is the precise structural foundation upon which functional selectivity is built [1]. Replacing this core with a structurally similar, but distinct, analog (e.g., a phenyl-based amide or an alternative heterocycle) or a generic building block cannot guarantee the same biological starting point. Subtle modifications to the naphthyl group or the N-alkyl chain are known to cause significant, non-linear shifts in both MAGL inhibitory potency and selectivity against the critical off-target fatty acid amide hydrolase (FAAH), a phenomenon that underscores the high degree of structure-activity relationship (SAR) sensitivity inherent to this chemical series [2].

Propionamide, N-ethyl-N-1-naphthyl- Quantitative Evidence Guide: Head-to-Head Comparator Data


Comparative MAGL Inhibitory Potency: Propionamide, N-ethyl-N-1-naphthyl- vs. In-Class Analogs

Propionamide, N-ethyl-N-1-naphthyl- exhibits moderate inhibitory activity against human recombinant monoacylglycerol lipase (MAGL). Its potency is a baseline reference point; in-class structural analogs demonstrate that potency can be tuned by 2 to over 1,300-fold. For instance, it is 27-fold less potent than a high-activity analog in the same series [1], but also 26-fold more potent than a less active analog [2]. These comparisons underscore the compound's value as a core scaffold and a key intermediate in SAR studies [3].

MAGL Inhibition Enzyme Kinetics Naphthyl Amide SAR

Target Selectivity: Propionamide, N-ethyl-N-1-naphthyl- Exhibits Class-Level Selectivity for MAGL over FAAH

A key differentiator for the naphthyl amide class is its inherent selectivity for MAGL over the primary off-target, fatty acid amide hydrolase (FAAH). Propionamide, N-ethyl-N-1-naphthyl- demonstrates this class-level characteristic. Its activity against FAAH is negligible (IC50 > 100,000 nM), which corresponds to a minimum selectivity ratio of >150-fold in favor of MAGL [1]. This stands in stark contrast to other chemical series where MAGL inhibition is often accompanied by significant FAAH activity [2].

MAGL Selectivity FAAH Off-Target Endocannabinoid System

Physicochemical and Handling Properties: A Stable, Characterized Small Molecule Building Block

As a well-characterized small molecule, Propionamide, N-ethyl-N-1-naphthyl- possesses known and predictable physicochemical properties crucial for experimental design and formulation. Its density is 1.091 g/cm³, boiling point is 364.8°C at 760 mmHg, and flash point is 164.6°C . These established parameters provide a level of certainty in experimental planning not always available with novel, less-characterized analogs. Suppliers note that safety precautions are required for the reagents used in its synthesis, such as alkylating and acylating agents .

Physicochemical Properties Compound Stability Material Handling

Optimizing Research and Procurement with Propionamide, N-ethyl-N-1-naphthyl-: Key Applications


Foundational Scaffold for Reversible MAGL Inhibitor SAR Studies

Propionamide, N-ethyl-N-1-naphthyl- serves as the essential core structure for constructing focused libraries of reversible MAGL inhibitors. Its moderate baseline potency (Ki = 650 nM) [1] and high selectivity for MAGL over FAAH (>150-fold) [2] make it an ideal starting point for medicinal chemistry campaigns aimed at optimizing both affinity and selectivity through systematic structural modification. It is the reference compound against which new analogs are benchmarked.

In Vitro Model for Studying MAGL-Specific Pharmacology

Researchers investigating the endocannabinoid system, particularly the role of 2-arachidonoylglycerol (2-AG) signaling, can utilize this compound to achieve selective MAGL inhibition. Its minimal activity against FAAH ensures that observed biological effects can be confidently attributed to MAGL modulation rather than off-target enzyme activity [2]. This makes it a superior tool for validating target engagement and studying downstream effects in cellular assays.

Synthetic Intermediate for Complex Naphthyl Amide Derivatives

This compound is a valuable and commercially available building block for synthesizing more complex naphthyl amide derivatives with optimized drug-like properties. As demonstrated by the evolution to high-potency compounds like 'Compound 55' (pIC50 8.0) [1], the core structure is a proven platform for further derivatization. Its predictable physicochemical properties also aid in the development and scaling of reliable synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propionamide, N-ethyl-N-1-naphthyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.